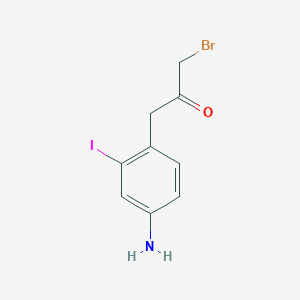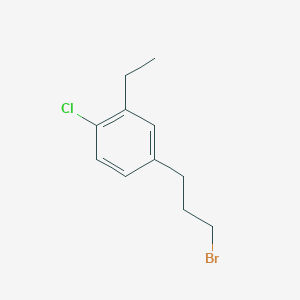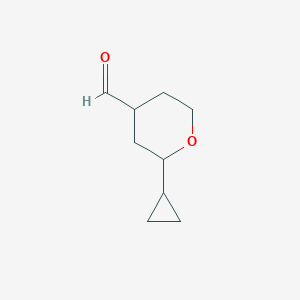![molecular formula C18H22Cl2N2O4 B14043226 (2S,2'S)-3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-aminopropanoic acid) 2hcl](/img/structure/B14043226.png)
(2S,2'S)-3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-aminopropanoic acid) 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its biphenyl structure, which is linked to two aminopropanoic acid moieties. The presence of two hydrochloride (HCl) groups further enhances its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of Aminopropanoic Acid Moieties: The biphenyl core is then functionalized with aminopropanoic acid groups through a series of amide bond formations. This step often requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Hydrochloride Addition: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of (2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropanoic acid moieties, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the biphenyl core into a more saturated structure, although this is less common.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the biphenyl core.
Wissenschaftliche Forschungsanwendungen
(2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can act as a ligand in biochemical assays, helping to study protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of (2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl involves its interaction with specific molecular targets. The biphenyl core can intercalate with aromatic residues in proteins, while the aminopropanoic acid moieties can form hydrogen bonds with amino acid side chains. This dual interaction can modulate the activity of target proteins and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-aminopropanoic acid: A simpler analog with a single aminopropanoic acid moiety.
(S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid: A related compound with a similar biphenyl core but different functional groups.
Uniqueness
The unique combination of the biphenyl core and two aminopropanoic acid moieties in (2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl provides enhanced stability, solubility, and potential for diverse interactions with biological targets, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C18H22Cl2N2O4 |
|---|---|
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-[4-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C18H20N2O4.2ClH/c19-15(17(21)22)9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-16(20)18(23)24;;/h1-8,15-16H,9-10,19-20H2,(H,21,22)(H,23,24);2*1H/t15-,16-;;/m0../s1 |
InChI-Schlüssel |
NTZPWBXKXVZICZ-SXBSVMRRSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl.Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C2=CC=C(C=C2)CC(C(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14043154.png)




![6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14043185.png)



![4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine](/img/structure/B14043211.png)
![(S)-1-(2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B14043212.png)


